Guanosine2'-3'-monophosphatedisodiumsalt
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Overview
Description
Guanosine 2’-3’-monophosphate disodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a mixture of the 2’- and 3’-isomers of guanosine monophosphate, which are essential components in the synthesis of RNA and DNA. This compound is widely used in scientific research due to its involvement in cellular signaling and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 2’-3’-monophosphate disodium salt typically involves the phosphorylation of guanosine. The process begins with the protection of the hydroxyl groups on the guanosine molecule, followed by selective phosphorylation at the 2’- or 3’-position. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of guanosine 2’-3’-monophosphate disodium salt involves large-scale chemical synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is obtained as a disodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Guanosine 2’-3’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in alkaline conditions.
Major Products Formed
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced guanosine derivatives.
Substitution: Substituted phosphate esters.
Scientific Research Applications
Guanosine 2’-3’-monophosphate disodium salt is extensively used in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex nucleotides and nucleic acids.
Biology: It is used in studies of RNA and DNA synthesis, as well as in the investigation of cellular signaling pathways.
Medicine: Research involving this compound includes its potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of guanosine 2’-3’-monophosphate disodium salt involves its incorporation into nucleic acids, where it participates in the formation of RNA and DNA strands. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the transfer of phosphate groups and the elongation of nucleotide chains. Additionally, it plays a role in cellular signaling by acting as a secondary messenger in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar properties but differing in the position of the phosphate group.
Guanosine 3’,5’-cyclic monophosphate sodium salt: A cyclic nucleotide involved in intracellular signaling.
2’,3’-cyclic guanosine monophosphate sodium salt: A cyclic intermediate in RNA degradation .
Uniqueness
Guanosine 2’-3’-monophosphate disodium salt is unique due to its specific isomeric forms, which allow it to participate in distinct biochemical pathways compared to its similar compounds. Its dual isomeric nature provides versatility in research applications, making it a valuable tool in the study of nucleotide metabolism and signaling .
Properties
Molecular Formula |
C20H24N10Na4O16P2 |
---|---|
Molecular Weight |
814.4 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/2C10H14N5O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;;;/h2*2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;3-,5-,6?,9-;;;;/m11..../s1 |
InChI Key |
UWIWDABPGFPYJH-AOQQVOPOSA-J |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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